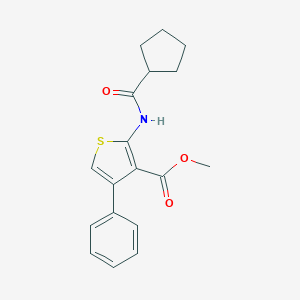
METHYL 2-CYCLOPENTANEAMIDO-4-PHENYLTHIOPHENE-3-CARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 2-CYCLOPENTANEAMIDO-4-PHENYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound with the molecular formula C18H19NO3S . This compound is characterized by its unique structure, which includes a thiophene ring, a phenyl group, and a cyclopentylcarbonyl group. It is primarily used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of METHYL 2-CYCLOPENTANEAMIDO-4-PHENYLTHIOPHENE-3-CARBOXYLATE involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
METHYL 2-CYCLOPENTANEAMIDO-4-PHENYLTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties. In medicine, it is investigated for its potential therapeutic effects. In industry, it is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of METHYL 2-CYCLOPENTANEAMIDO-4-PHENYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
METHYL 2-CYCLOPENTANEAMIDO-4-PHENYLTHIOPHENE-3-CARBOXYLATE can be compared with other similar compounds, such as Methyl 2-[(cyclopentylcarbonyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate and Methyl 2-[(cyclopentylcarbonyl)amino]-4-(4-fluorophenyl)-3-thiophenecarboxylate . These compounds share a similar core structure but differ in the substituents attached to the thiophene ring. The differences in substituents can lead to variations in their chemical properties and biological activities, highlighting the uniqueness of each compound .
Properties
Molecular Formula |
C18H19NO3S |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
methyl 2-(cyclopentanecarbonylamino)-4-phenylthiophene-3-carboxylate |
InChI |
InChI=1S/C18H19NO3S/c1-22-18(21)15-14(12-7-3-2-4-8-12)11-23-17(15)19-16(20)13-9-5-6-10-13/h2-4,7-8,11,13H,5-6,9-10H2,1H3,(H,19,20) |
InChI Key |
OPCSYQRURODRAT-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3CCCC3 |
Canonical SMILES |
COC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[(3,4-DICHLOROPHENYL)METHYL]-1,3-DIMETHYL-8-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE](/img/structure/B258632.png)
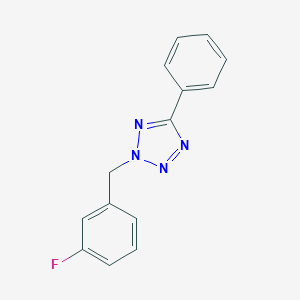
![N-(DIBENZO[B,D]FURAN-2-YL)-2-(3-METHYLPHENOXY)ACETAMIDE](/img/structure/B258635.png)
![N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-2-furamide](/img/structure/B258637.png)
![N-[1-(7-bromo-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)ethyl]-4-fluorobenzamide](/img/structure/B258639.png)
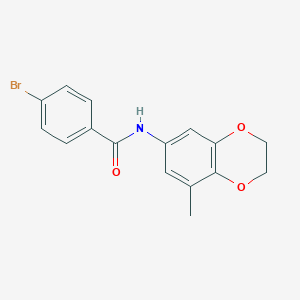
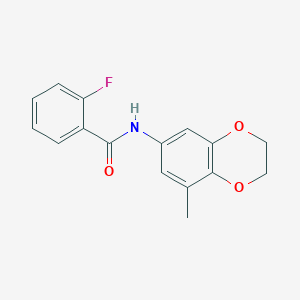
![1-(4-chlorobenzoyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl methyl sulfide](/img/structure/B258644.png)
![methyl 1-(2-thienylcarbonyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl sulfide](/img/structure/B258647.png)
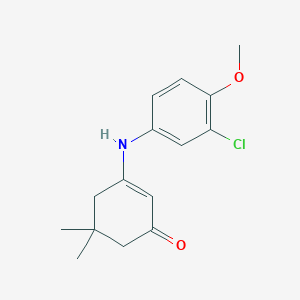
![N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide](/img/structure/B258656.png)
![3-Amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B258657.png)
![3-amino-N-benzyl-6-(3-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B258659.png)
![3-amino-N-isopropyl-6-(2-thienyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B258660.png)
